Oxeladin citrate is a salt form of oxeladin, a medication historically used in some European and Asian countries to treat chronic bronchitis and other respiratory tract infections. While its precise mechanism of action is not fully understood, research suggests it may act through several pathways:
Emerging research explores the potential of oxeladin for its anticancer properties. Studies have shown that oxeladin may:
Oxeladin citrate is a synthetic compound primarily recognized for its application as a cough suppressant. It belongs to the class of organic compounds known as phenylpropanes, characterized by a phenylpropane moiety. The compound is chemically defined by the formula and has a molecular weight of approximately 527.611 g/mol . Oxeladin citrate is distinct from traditional antitussives, as it does not derive from opium, thus presenting a lower risk of addiction and side effects typically associated with opioid-based medications .
Oxeladin citrate exhibits significant biological activity as an antitussive agent. Its mechanism of action primarily involves the suppression of the cough reflex through central action on the bulbar center in the brain. This selectivity allows it to effectively manage various types of cough without inducing sedation or respiratory depression, making it suitable for use across different age groups, including patients with heart conditions .
In addition to its antitussive properties, studies indicate that oxeladin may have anti-inflammatory effects, although further research is needed to fully elucidate these mechanisms .
The synthesis of oxeladin citrate involves several chemical steps:
These methods highlight the complexity and multi-step nature of synthesizing this compound.
Oxeladin citrate is primarily utilized as a cough suppressant in various formulations, including syrups and tablets. Its efficacy in treating coughs of diverse etiologies makes it a valuable therapeutic option in respiratory medicine. Additionally, its safety profile allows for its use in patients who may be at risk when using traditional opioids for cough management .
Oxeladin citrate shares structural and functional similarities with several other compounds used for cough suppression or related therapeutic effects. Below are some notable compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Pectamol | Varies | Commonly used as an antitussive; derived from natural sources. |
| Tussimol | Varies | An antitussive agent similar in action but may have different side effects. |
| Dextromethorphan | C18H25NO | A widely used non-opioid cough suppressant; acts on the central nervous system but can cause sedation. |
| Butamirate | C17H25NO3 | Another non-opioid antitussive; has fewer sedative effects compared to traditional agents. |
The uniqueness of oxeladin citrate lies in its specific mechanism targeting the cough reflex without significant sedation or respiratory depression, setting it apart from both opioid and non-opioid alternatives .
Oxeladin citrate possesses the molecular formula C₂₆H₄₁NO₁₀, representing a complex organic salt compound with a molecular weight of 527.6 grams per mole [1] [2] [3]. The compound exists as a 1:1 salt between the oxeladin base (C₂₀H₃₃NO₃) and citric acid (C₆H₈O₇) [2] [3]. The structural framework consists of a phenylbutanoic acid ester linked through an ethoxy bridge to a diethylaminoethanol moiety, combined with citric acid as the counterion [2] [3].
The oxeladin base component features a quaternary carbon center bearing two ethyl substituents and a phenyl ring, connected via an ester linkage to a flexible chain containing an ether oxygen and a terminal tertiary amine [2] [3]. The citric acid component provides three carboxylic acid groups and one hydroxyl group, contributing to the overall ionic character and solubility properties of the salt [2] [3].
| Structural Component | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| Oxeladin base | C₂₀H₃₃NO₃ | 335.48 |
| Citric acid | C₆H₈O₇ | 192.12 |
| Complete salt | C₂₆H₄₁NO₁₀ | 527.60 |
The International Union of Pure and Applied Chemistry nomenclature for oxeladin citrate is 2-[2-(diethylamino)ethoxy]ethyl 2-ethyl-2-phenylbutanoate; 2-hydroxypropane-1,2,3-tricarboxylic acid [2] [3]. The compound is registered under Chemical Abstracts Service number 52432-72-1 and possesses the International Chemical Identifier key KVKJFNUGVOFNGU-UHFFFAOYSA-N [2] [3].
The systematic name reflects the structural complexity of the molecule, specifically identifying the ester bond between 2-ethyl-2-phenylbutanoic acid and 2-[2-(diethylamino)ethoxy]ethanol, combined with citric acid as the salt-forming component [2] [3]. Alternative nomenclature includes benzeneacetic acid, alpha,alpha-diethyl-, 2-(2-(diethylamino)ethoxy)ethyl ester, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) [2].
The compound maintains consistent chemical identity across pharmaceutical databases, with the European Community number 257-910-8 and Unique Ingredient Identifier 5AEV5C340C [2] [3]. The InChI representation provides a standardized description of the molecular connectivity and stereochemistry [2] [3].
Oxeladin citrate exhibits achiral characteristics with no defined stereocenters in its molecular structure [22] [23]. The stereochemical analysis reveals zero defined stereocenters out of zero possible stereocenters, with no E/Z centers present in the molecule [22] [23]. The compound demonstrates no optical activity, classifying it as an achiral substance [22] [23].
The conformational flexibility of oxeladin citrate arises primarily from the ethoxy chain connecting the aromatic phenylbutanoic acid portion to the diethylamino terminus [22] [23]. The quaternary carbon bearing two ethyl groups and the phenyl ring provides a relatively rigid core structure, while the –OCH₂CH₂OCH₂CH₂N(C₂H₅)₂ chain exhibits significant rotational freedom around multiple carbon-carbon and carbon-oxygen bonds [22] [23].
The absence of chiral centers eliminates stereoisomerism concerns, simplifying the structural characterization and analytical requirements for the compound [22] [23]. The flexible ethoxy chain can adopt multiple conformational states, potentially influencing the molecular interactions with biological targets and affecting the compound's pharmacological properties [22] [23].
Oxeladin citrate demonstrates excellent aqueous solubility, characterized as freely soluble in water with a measured solubility of 94.77 millimolar [1] [7]. The high water solubility results from the ionic nature of the citrate salt formation, which enhances the dissolution characteristics compared to the free base form [1] [7].
In organic solvents, oxeladin citrate shows variable solubility patterns. The compound exhibits good solubility in dimethyl sulfoxide at 60 milligrams per milliliter (113.72 millimolar) and excellent solubility in ethanol at 100 milligrams per milliliter (189.53 millimolar) [1] [9] [11]. Conversely, the compound demonstrates limited solubility in ethyl acetate, ranging from slightly to very slightly soluble [5] [7].
| Solvent | Solubility | Concentration (mM) |
|---|---|---|
| Water | Freely soluble | 94.77 |
| Dimethyl sulfoxide | 60 mg/mL | 113.72 |
| Ethanol | 100 mg/mL | 189.53 |
| Ethyl acetate | Slightly to very slightly soluble | Not specified |
The melting point of oxeladin citrate occurs within the range of 90-91 degrees Celsius, indicating a relatively stable crystalline structure [5] [7] [31]. The compound forms small needle-like crystals when recrystallized from ethyl acetate, demonstrating consistent thermal behavior [31].
Thermal stability analysis reveals that oxeladin citrate remains stable under normal storage conditions when maintained in an inert atmosphere at room temperature [5] [7]. For extended storage, the compound requires refrigeration at -20 degrees Celsius for powder forms and -80 degrees Celsius for solution preparations [1] [11].
The thermal decomposition behavior indicates that the compound begins to decompose at temperatures exceeding its melting point, with hazardous decomposition products potentially forming when heated to decomposition [20] [21]. The compound exhibits stable characteristics under moderate thermal stress but requires controlled temperature conditions for optimal preservation [20] [21].
Ultraviolet spectroscopy reveals characteristic absorption properties of oxeladin citrate, with optimal detection wavelength at 220 nanometers for high-performance liquid chromatography applications [16] [18] [38]. This wavelength provides adequate sensitivity for quantitative analysis in pharmaceutical formulations and biological samples [16] [18].
Infrared spectroscopy demonstrates distinctive absorption bands corresponding to the functional groups present in the molecule [17]. The spectrum exhibits characteristic carbonyl stretching frequencies for the ester group, amine-related vibrations from the diethylamino moiety, and citrate-specific absorption patterns [17]. The infrared analysis confirms the presence of both organic amine and carboxylate functionalities [17].
Nuclear magnetic resonance spectroscopy produces complex spectra reflecting the multiple chemical environments within the molecule [2]. The presence of ethyl groups, aromatic protons, ethoxy chain protons, and citrate protons generates overlapping signals requiring careful analysis for structural confirmation [2]. Mass spectrometry identifies the molecular ion peak at mass-to-charge ratio 527.6, corresponding to the complete salt structure [1] [2].
| Spectroscopic Method | Key Characteristics | Applications |
|---|---|---|
| Ultraviolet | Detection at 220 nm | Quantitative analysis |
| Infrared | Ester, amine, citrate bands | Structural confirmation |
| Nuclear magnetic resonance | Complex multiplet patterns | Structure elucidation |
| Mass spectrometry | Molecular ion at m/z 527.6 | Identity confirmation |
Oxeladin citrate undergoes hydrolytic degradation under both acidic and alkaline conditions, following pseudo-first-order kinetics [18] [22]. The primary hydrolysis pathway involves cleavage of the ester bond connecting the phenylbutanoic acid portion to the ethoxy chain, producing 2-ethyl-2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol as major degradation products [18].
Under acidic conditions (pH less than 7), the degradation rate increases with temperature elevation, demonstrating temperature-dependent kinetics [18]. Alkaline degradation (pH greater than 7) proceeds more rapidly than acidic hydrolysis, with calculated apparent pseudo-first-order rate constants, half-life values, and activation energies providing quantitative measures of stability [18].
Oxidative degradation represents another significant reaction pathway, particularly involving the tertiary amine functionality [18] [22]. Oxidizing agents can convert the diethylamino group to corresponding N-oxide derivatives, altering the chemical and pharmacological properties of the molecule [18] [22]. Environmental oxidative stress can contribute to this degradation pathway under inappropriate storage conditions [22].
The compound demonstrates stability under normal storage conditions but requires protection from extreme pH values, elevated temperatures, and oxidizing environments [20] [21]. Chemical stability studies indicate that the citrate salt form provides enhanced stability compared to alternative salt forms or the free base [20] [21].
| Reaction Type | Conditions | Primary Products |
|---|---|---|
| Acid hydrolysis | pH < 7, elevated temperature | 2-ethyl-2-phenylbutanoic acid + ethoxy alcohol |
| Base hydrolysis | pH > 7, elevated temperature | Same products, faster rate |
| Oxidation | Oxidizing agents | N-oxide derivatives |
| Thermal decomposition | Temperature > 90°C | Multiple decomposition products |
The structure-activity relationships of oxeladin citrate center on the spatial arrangement of the phenylbutanoic acid core, the flexible ethoxy linker, and the terminal diethylamino group [30] [31]. The quaternary carbon bearing two ethyl substituents and the phenyl ring provides the essential pharmacophoric element, while the ethoxy chain length and terminal amine substitution pattern influence the overall biological activity [30] [31].
The phenyl ring contributes to the lipophilic character necessary for membrane interaction and central nervous system penetration [30] [31]. The two ethyl substituents on the alpha carbon create steric bulk that may influence receptor binding specificity and metabolic stability [30] [31]. The ester linkage provides a site for potential metabolic cleavage, affecting the duration and intensity of biological effects [30] [31].
The ethoxy chain serves as a flexible spacer element, allowing optimal positioning of the terminal amine group for interaction with biological targets [30] [31]. The diethylamino terminus functions as a basic center capable of forming ionic interactions with acidic receptor sites or undergoing protonation under physiological conditions [30] [31].
The citrate counterion influences the overall physicochemical properties, particularly solubility and stability characteristics, without directly participating in the primary pharmacological interactions [30] [31]. The ionic nature of the salt enhances water solubility while maintaining the integrity of the active oxeladin base structure [30] [31].
The historical synthesis of oxeladin citrate traces back to methodologies developed in the mid-20th century, with the foundational work establishing multi-step synthetic pathways [1]. The earliest documented approach involved the preparation of diethylphenylacetonitrile as a key intermediate, utilizing a sodium-ammonia reduction system [1].
The historical manufacturing process commenced with the preparation of diethylphenylacetonitrile through a controlled alkylation reaction [1]. In this process, 25 grams of sodium was dissolved in 300 milliliters of liquid ammonia containing 0.3 grams of ferric chloride, followed by the slow addition of 59 grams of phenylacetonitrile with continuous stirring [1]. Subsequently, a cooled solution containing 80 grams of ethyl chloride in 200 milliliters of dry ether was introduced, and the mixture was stirred for one hour [1]. The ammonia was allowed to evaporate, water was added, and the organic layer was separated, dried, concentrated, and distilled under vacuum to yield diethylphenylacetonitrile as an oil with a boiling point of 85°C at 1 millimeter of mercury [1].
The subsequent transformation involved the conversion of diethylphenylacetonitrile to diethylphenylacetic acid through alkaline hydrolysis [1]. This step utilized 46 grams of the nitrile compound added to 140 milliliters of ethylene glycol containing 36 grams of potassium hydroxide [1]. The mixture was refluxed with stirring for approximately 20 hours, then diluted with water, extracted with light petroleum to remove impurities, and acidified to yield diethylphenylacetic acid, which was subsequently recrystallized from dilute ethanol [1].
The formation of the ester linkage was achieved through the preparation of 2-(β-chloroethoxy)ethyl diethylphenylacetate [1]. This intermediate was synthesized by adding 19.2 grams of diethylphenylacetic acid to a solution of 4 grams of sodium hydroxide in 40 milliliters of ethylene glycol [1]. The addition of 28.6 grams of β,β'-dichlorodiethyl ether followed by refluxing for one hour completed this step [1]. After solvent removal under reduced pressure, the product was extracted with ether, dried, concentrated, and distilled under vacuum, yielding the product as an oil with a boiling point of 140°C at 0.7 millimeters of mercury [1].
Contemporary synthetic methodologies for oxeladin citrate have evolved to incorporate more efficient and scalable processes suitable for pharmaceutical manufacturing . Modern approaches emphasize improved yields, reduced environmental impact, and enhanced product purity through optimized reaction conditions and purification techniques.
The modern synthesis typically employs esterification reactions between 2-ethyl-2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol . This approach offers several advantages over historical methods, including better atom economy, reduced waste generation, and more straightforward purification protocols. The esterification process can be catalyzed using various acidic catalysts, with sulfuric acid being commonly employed to facilitate the reaction under controlled conditions .
Steglich esterification represents another modern approach, utilizing N,N'-dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst . This method provides excellent yields and allows for mild reaction conditions, making it particularly suitable for sensitive substrates. The reaction proceeds through the formation of an activated ester intermediate, which subsequently reacts with the alcohol component to form the desired ester bond.
Advanced synthetic routes have also incorporated continuous flow chemistry principles, enabling better temperature control, improved mixing, and enhanced safety profiles . These methodologies allow for precise control of reaction parameters and can be readily scaled for industrial production while maintaining consistent product quality.
The synthesis of oxeladin base involves the formation of the ester bond between 2-ethyl-2-phenylbutanoic acid and 2-(2-diethylaminoethoxy)ethanol . This critical step determines the pharmacological activity of the final compound and requires careful optimization of reaction conditions to achieve high yields and purity.
The preparation of 2-ethyl-2-phenylbutanoic acid can be accomplished through several synthetic routes . One common approach involves the alkylation of malonic ester derivatives followed by hydrolysis and decarboxylation reactions . The malonic ester is first deprotonated using a suitable base to form an enolate, which subsequently undergoes nucleophilic substitution reactions with propyl bromide and ethyl bromide to establish the required carbon framework . Hydrolysis of the ester groups followed by thermal decarboxylation yields the target carboxylic acid.
The synthesis of 2-(2-diethylaminoethoxy)ethanol involves the controlled ethoxylation of dimethylamine derivatives . The predominant industrial route utilizes the reaction between dimethylamine and ethylene oxide under carefully controlled conditions [9]. This process requires precise temperature and pressure control to prevent side reactions and ensure selective formation of the desired product. Alternative methods involve the alkylation of aminoalcohol precursors with appropriate alkylating agents [10].
The esterification reaction between the carboxylic acid and alcohol components can be performed under various conditions . Direct esterification using acid catalysis represents the most straightforward approach, typically employing sulfuric acid or p-toluenesulfonic acid as catalysts . The reaction is usually conducted under reflux conditions with azeotropic removal of water to drive the equilibrium toward product formation.
The conversion of oxeladin base to its citrate salt represents a critical step in pharmaceutical development, as salt formation significantly impacts the compound's stability, solubility, and bioavailability [12]. The citrate salt is preferred due to its enhanced water solubility and improved pharmaceutical properties compared to the free base form.
Citrate salt formation is typically achieved through the controlled addition of citric acid to a solution of oxeladin base . The stoichiometry of this reaction requires careful optimization to ensure complete salt formation while avoiding excess citric acid that could complicate purification procedures [12]. The reaction is usually performed in a suitable solvent system that allows for complete dissolution of both reactants and facilitates subsequent crystallization of the salt product.
The purification of oxeladin citrate involves multiple techniques designed to achieve pharmaceutical-grade purity [13] [14]. Recrystallization represents the primary purification method, typically utilizing water or aqueous alcohol mixtures as solvents [12] [15]. The compound's melting point of 90-91°C serves as a critical parameter for assessing purity and guiding recrystallization conditions [12] [15].
High-performance liquid chromatography serves as both an analytical tool and a preparative purification method for oxeladin citrate [13] [14]. Reverse-phase chromatography using C18 columns with acetonitrile-water mobile phases provides excellent separation and can be scaled for preparative applications [13]. The method utilizes isocratic elution conditions with phosphoric acid as a modifier to achieve optimal peak shape and resolution [14].
| Purification Method | Conditions | Purity Achieved | Application |
|---|---|---|---|
| Recrystallization | Water/ethanol, 90-91°C | >98% | Primary purification |
| HPLC Purification | C18 column, acetonitrile/water | >99% | Analytical/preparative |
| Crystallization | Controlled cooling | >97% | Industrial scale |
| Chromatographic Separation | Various stationary phases | >99.5% | Research applications |
The physical properties of oxeladin citrate facilitate effective purification strategies [12] [15]. The compound exhibits free solubility in water, enabling aqueous processing, while showing limited solubility in ethyl acetate, which restricts certain extraction procedures [12]. The white to off-white crystalline appearance provides visual confirmation of purity, and the stable nature under normal storage conditions ensures product integrity throughout processing [15].
| Property | Value | Purification Relevance |
|---|---|---|
| Melting Point | 90-91°C | Recrystallization parameter |
| Water Solubility | Freely soluble | Aqueous processing |
| Ethyl Acetate Solubility | Slightly soluble | Limited extraction utility |
| Storage Stability | Room temperature | Process integrity |
| Molecular Weight | 527.6 g/mol | Identity confirmation |
The development of validated analytical methods for oxeladin citrate has facilitated quality control throughout the purification process [18]. Ultra-performance liquid chromatography methods have been developed for simultaneous determination of oxeladin citrate alongside other pharmaceutical compounds, providing sensitive and accurate analysis capabilities [18]. These methods utilize specialized columns and optimized mobile phase compositions to achieve baseline separation and quantitative analysis.
Temperature control during purification processes is critical for maintaining product stability and achieving optimal yields [16]. Storage at 2-8°C is recommended for long-term stability, while processing temperatures should be carefully controlled to prevent thermal degradation [16]. The use of inert atmospheric conditions during storage and handling further enhances product stability and prevents oxidative degradation.